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Compound of Interest

Compound Name: hENT4-IN-1

Cat. No.: B611265 Get Quote

This guide provides a detailed comparison of the inhibitory activity of a potent and selective

human equilibrative nucleoside transporter 4 (hENT4) inhibitor, referred to herein as

Compound 30, against other human equilibrative nucleoside transporters (hENTs). The data

and methodologies presented are derived from a key study by Wang et al. (2013), which

identified this compound as a significant advancement in the development of selective hENT4

inhibitors.[1][2]

Data Presentation: Inhibitory Activity of Compound
30
The following table summarizes the quantitative data on the inhibitory potency of Compound 30

against hENT1, hENT2, and hENT4. The data is presented as IC50 values, which represent

the concentration of the inhibitor required to reduce the transporter activity by 50%.
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Transporter
Compound 30
IC50 (nM)

Dipyridamole
IC50 (nM)

Selectivity of
Compound 30
vs. hENT1

Selectivity of
Compound 30
vs. hENT2

hENT4 74.4 2,800 - -

hENT1 ~5,952

Not explicitly

stated for

comparison

~80-fold Not Applicable

hENT2 ~1,488

Not explicitly

stated for

comparison

Not Applicable ~20-fold

Data extracted from Wang et al. (2013). IC50 values for hENT1 and hENT2 for Compound 30

were calculated based on the stated selectivities relative to its hENT4 IC50. Dipyridamole is a

known, less potent ENT inhibitor.[1][2]

Experimental Protocols
The following section details the methodologies employed in the study by Wang et al. (2013) to

determine the inhibitory activity and cross-reactivity of Compound 30.

Cell Lines and Transporter Expression:

A novel hENT4-expressing PK15 cell line (PK15NTD) was established for these studies.[1]

[2]

Previously established PK15 cell systems stably expressing hENT1 and hENT2 were also

utilized for cross-reactivity profiling.[1]

PK15NTD cells are deficient in nucleoside transport, providing a clean background for

studying the activity of the expressed transporters.[2]

[3H]Adenosine Uptake Assay:

Cell Culture: PK15 cells expressing hENT1, hENT2, or hENT4 were cultured to confluence in

appropriate cell culture plates.
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Inhibition: Cells were pre-incubated with varying concentrations of Compound 30 or other

test compounds.

Transport Initiation: The transport assay was initiated by adding a solution containing

[3H]adenosine. For hENT4, the assay was conducted at an acidic pH (optimal at pH 6.0), as

hENT4-mediated adenosine transport is pH-dependent.[1]

Transport Termination: After a defined incubation period, the uptake of [3H]adenosine was

terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

Quantification: The amount of intracellular [3H]adenosine was quantified by lysing the cells

and measuring the radioactivity using liquid scintillation counting.

Data Analysis: IC50 values were determined by plotting the percentage of inhibition of

[3H]adenosine uptake against the logarithm of the inhibitor concentration and fitting the data

to a sigmoidal dose-response curve.

Visualizations
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High Potency Inhibition

Low Potency Inhibition

Compound 30

hENT4

IC50 = 74.4 nM

hENT1~80-fold less potent

hENT2

~20-fold less potent
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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